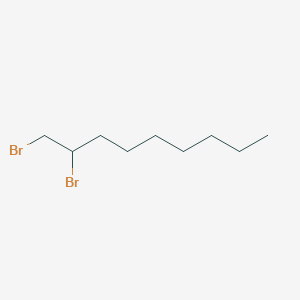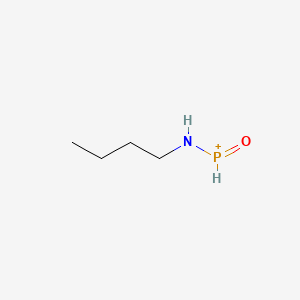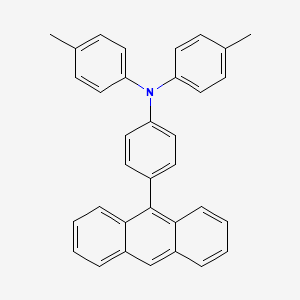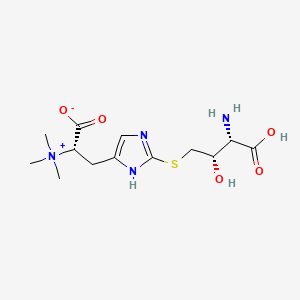
Pyrrolidinium, 2-(1-hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-((methoxyphenyl)methyl)-1-methyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidinium, 2-(1-hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-((methoxyphenyl)methyl)-1-methyl-, iodide is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 2-(1-hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-((methoxyphenyl)methyl)-1-methyl-, iodide typically involves multiple steps, including the formation of the pyrrolidinium ring and the introduction of various substituents. Common synthetic routes may include:
Formation of the Pyrrolidinium Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The phenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.
Quaternization: The final step involves the quaternization of the nitrogen atom with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
Pyrrolidinium, 2-(1-hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-((methoxyphenyl)methyl)-1-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can undergo reduction under specific conditions.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.
Biology
In biological research, quaternary ammonium salts like this compound are often studied for their antimicrobial properties. They can disrupt cell membranes, leading to cell death, making them potential candidates for disinfectants or antiseptics.
Medicine
In medicine, similar compounds are explored for their potential therapeutic effects. They may act as neuromuscular blocking agents or be used in the treatment of certain medical conditions.
Industry
Industrially, this compound can be used in the formulation of cleaning agents, surfactants, and other products that require antimicrobial properties.
作用機序
The mechanism of action of Pyrrolidinium, 2-(1-hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-((methoxyphenyl)methyl)-1-methyl-, iodide involves its interaction with biological membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial effects.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: A well-known quaternary ammonium compound with antimicrobial properties.
Cetylpyridinium Chloride: Another quaternary ammonium salt used in mouthwashes and throat lozenges.
Tetraethylammonium Iodide: A simpler quaternary ammonium compound used in various chemical applications.
Uniqueness
Pyrrolidinium, 2-(1-hydroxy-2-phenyl-1-(phenylmethyl)ethyl)-1-((methoxyphenyl)methyl)-1-methyl-, iodide is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
特性
| 79808-81-4 | |
分子式 |
C28H34INO2 |
分子量 |
543.5 g/mol |
IUPAC名 |
2-[1-[(2-methoxyphenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]-1,3-diphenylpropan-2-ol;iodide |
InChI |
InChI=1S/C28H34NO2.HI/c1-29(22-25-16-9-10-17-26(25)31-2)19-11-18-27(29)28(30,20-23-12-5-3-6-13-23)21-24-14-7-4-8-15-24;/h3-10,12-17,27,30H,11,18-22H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
BVQKEEGVEMHEOJ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCCC1C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)CC4=CC=CC=C4OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


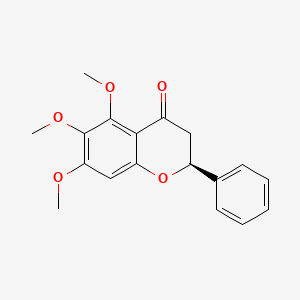
![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
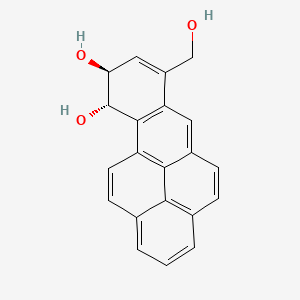

![N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide](/img/structure/B14440236.png)

